Isosinomenine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1S,9S,10S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,10,12-13,22H,6-9H2,1-3H3/t12-,13+,19-/m1/s1 |
InChI Key |
OWDQPILTDJLGCN-QHRIQVFBSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
Canonical SMILES |
CN1CCC23C=C(C(=O)CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
Synonyms |
milonine |
Origin of Product |
United States |
Phytochemistry and Isolation Methodologies for Isosinomenine
Botanical Sources and Biodiversity Research
Isosinomenine Occurrence in Sinomenium acutum (Thunb.) Rehd. et Wils. (Menispermaceae)
This compound is a recognized alkaloid found within the plant species Sinomenium acutum (Thunb.) Rehd. et Wils., which belongs to the Menispermaceae family. tandfonline.comresearchgate.netresearchgate.net This climbing plant, native to Asia, has a long history of use in traditional Chinese medicine. chemfaces.comscispace.com Phytochemical investigations have consistently identified the presence of this compound in the stems of S. acutum. tandfonline.comresearchgate.net The plant is a rich source of various alkaloids, with sinomenine (B1681799) being the most abundant and extensively studied. tandfonline.comscispace.comnih.gov this compound, while also present, is considered one of the many alkaloids contributing to the complex chemical profile of this medicinal plant. vdoc.pubmdpi.com
Geographic and Genetic Diversity Studies of Source Plants
Sinomenium acutum exhibits a broad geographical distribution across subtropical China, primarily in mountainous regions such as the Qinling, Daba, Dalou, and Xuefeng Mountains. researchgate.net This wide distribution has prompted research into the genetic diversity of the species. Studies using chloroplast DNA markers have revealed a high level of genetic variation within populations of S. acutum, suggesting significant gene flow. researchgate.netbvsalud.orgnih.gov
Research has identified multiple haplotypes within the species, with some being shared across different geographical populations while others are unique to specific regions. researchgate.netbvsalud.orgnih.govbiorxiv.org For instance, a study identified 14 distinct haplotypes in samples collected from four major mountain ranges in China. researchgate.netbvsalud.orgnih.gov Despite the high genetic diversity within populations, the genetic differentiation among them is relatively low. researchgate.netbvsalud.orgnih.gov This pattern suggests a history of frequent gene flow, potentially facilitated by factors like insect pollination and bird-mediated seed dispersal. researchgate.net Such genetic studies are crucial for understanding the evolutionary history of S. acutum and for developing conservation strategies for this medicinally important plant, which has faced overharvesting. researchgate.netbvsalud.orgnih.gov
Co-occurrence with Other Alkaloids (e.g., Sinomenine, Sinoacutine (B192404), Stepharine, Magnoflorine)
This compound does not occur in isolation within Sinomenium acutum. It is part of a complex mixture of alkaloids. The most prominent of these is sinomenine, which is often considered the main active component of the plant. tandfonline.comscispace.com Numerous phytochemical studies have documented the co-occurrence of this compound with a variety of other alkaloids.
These co-occurring alkaloids include, but are not limited to:
Sinomenine: A morphinane alkaloid and the major alkaloid in S. acutum. chemfaces.comnih.govnih.gov
Sinoacutine: Another morphinane alkaloid frequently isolated alongside sinomenine and this compound. tandfonline.comscispace.comnih.gov
Stepharine: An aporphine (B1220529) alkaloid also found in the chemical makeup of the plant. tandfonline.comresearchgate.net
Magnoflorine: A quaternary aporphine alkaloid that is also a constituent of S. acutum. chemfaces.comscispace.com
The table below provides a summary of some of the alkaloids that co-occur with this compound in Sinomenium acutum.
| Alkaloid | Structural Class | Reference |
| Sinomenine | Morphinane | chemfaces.comnih.govnih.gov |
| Sinoacutine | Morphinane | tandfonline.comscispace.comnih.gov |
| Stepharine | Aporphine | tandfonline.comresearchgate.net |
| Magnoflorine | Aporphine | chemfaces.comscispace.com |
| Acutumine | Morphinane | nih.gov |
| Michelalbine | scispace.com | |
| Tuduranine | vdoc.pub | |
| Disinomenine | Morphinane | vdoc.pub |
This complex alkaloidal profile underscores the importance of selective isolation techniques to obtain pure this compound for further research.
Advanced Isolation and Purification Techniques
The isolation and purification of this compound from the complex matrix of Sinomenium acutum requires sophisticated separation methods. Chromatographic techniques are central to this process.
Chromatographic Methods for Alkaloid Separation
Chromatography is a fundamental technique for separating the components of a mixture. libretexts.org In the context of natural product chemistry, various chromatographic methods are employed to isolate specific compounds like this compound from plant extracts. These methods exploit differences in the physical and chemical properties of the individual alkaloids, such as their polarity, size, and charge, to achieve separation. libretexts.org Techniques like thin-layer chromatography (TLC) and column chromatography are often used for initial separation and analysis. researchgate.net For the challenging task of separating structurally similar alkaloids, more advanced techniques are necessary.
Preparative Liquid Chromatography Applications
Preparative liquid chromatography (Prep LC) is a powerful technique used to isolate and purify specific compounds from a mixture in sufficient quantities for further study. phenomenex.comwelch-us.comwaters.com Unlike analytical chromatography, which focuses on identifying and quantifying compounds, the primary goal of Prep LC is to obtain a high-purity isolate. phenomenex.comwaters.com
The process typically involves scaling up a successful analytical separation to a larger column with a higher loading capacity. phenomenex.com The selection of the appropriate stationary phase (the solid support in the column) and mobile phase (the solvent that moves through the column) is critical for achieving effective separation of the target alkaloid, this compound, from other co-occurring compounds. waters.comchromatographyonline.com
In the isolation of alkaloids from Sinomenium acutum, reversed-phase chromatography is a commonly used mode of separation. waters.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. By carefully controlling the composition of the mobile phase, often through a gradient elution where the solvent strength is changed over time, a high degree of separation can be achieved for the various alkaloids present in the extract, including this compound. mdpi.comlcms.cz The separated compounds are then detected as they elute from the column and collected in fractions, leading to the isolation of the purified compound. welch-us.com
Counter-Current Chromatography Approaches
Counter-current chromatography (CCC) is a sophisticated liquid-liquid partition chromatography technique that operates without a solid support matrix. wikipedia.orgmdpi.com This method circumvents common issues associated with conventional column chromatography, such as the irreversible adsorption of the analyte to the solid support, which can lead to sample loss and low recovery rates. wikipedia.orgmdpi.com The principle of CCC relies on the differential partitioning of solutes between two immiscible liquid phases. wikipedia.orgaocs.org One liquid serves as the stationary phase, held in place by centrifugal force, while the other acts as the mobile phase, flowing through the column. wikipedia.org This dynamic process allows for the separation of compounds based on their respective solubilities in the two phases.
The critical factor for a successful CCC separation is the selection of an appropriate two-phase solvent system. aocs.org While specific studies detailing the isolation of this compound using CCC are not prevalent, the methodology has been successfully applied to separate analogous alkaloids. For instance, a preparative CCC method was developed for the isolation of liensinine, isoliensinine, and neferine (B1663666) from the embryo of Nelumbo nucifera seeds. nih.gov This process demonstrates the efficacy of CCC for alkaloid purification, a model that is applicable to this compound. The study utilized two different solvent systems to optimize for both speed and scale. nih.gov
Table 1: Example of Preparative CCC Solvent Systems for Alkaloid Isolation This table illustrates the application of CCC for separating alkaloids, a methodology applicable to this compound, based on research by Wu et al. (2004). nih.gov
| Parameter | System 1 (Small-Scale, Fast) | System 2 (Large-Scale, Optimum) |
| Solvent System Composition (v/v) | Light petroleum-ethyl acetate-tetrachloromethane-chloroform-methanol-water (1:1:4:4:6:2) | Ethyl acetate-tetrachloromethane-methanol-water (1:6:4:1) |
| Crude Sample Input | 1102 mg | 5850 mg |
| Separation Time | 150 minutes | 9 hours |
| Yield (Neferine) | 350 mg | 2545 mg |
| Yield (Isoliensinine) | 100 mg | 698 mg |
| Yield (Liensinine) | 95 mg | 650 mg |
| Purity of Isolated Compounds | > 95% | > 97% |
This example underscores the capability of CCC to yield highly pure compounds from a crude alkaloid mixture in a single step, making it a powerful approach for the isolation of target molecules like this compound. nih.gov
Advanced Extraction Technologies
The pursuit of more efficient, environmentally friendly, and selective extraction methods has led to the development of advanced technologies that offer significant advantages over traditional solvent-based techniques. These innovations are particularly relevant for the extraction of valuable phytochemicals like this compound.
Deep Eutectic Solvents (DES) for Enhanced Extraction Efficiency
Deep Eutectic Solvents (DES) represent a class of green solvents that are gaining attention as alternatives to conventional volatile organic solvents. ipb.ptajchem-a.com These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), creating a eutectic mixture with a melting point significantly lower than that of its individual components. frontiersin.org Natural Deep Eutectic Solvents (NADES) utilize components derived from natural sources, such as choline (B1196258) chloride, sugars, and organic acids, making them non-toxic and biodegradable. ajchem-a.comfrontiersin.org The unique properties of DES have been recognized for their potential in the extraction of various phytochemicals, including this compound. ipb.pt
Research into the extraction of isoquinoline (B145761) alkaloids—the class to which this compound belongs—from Chelidonium majus has demonstrated the superior efficacy of Volatile Natural Deep Eutectic Solvents (VNADESs). mdpi.comnih.gov In one study, various formulations of VNADESs, such as those based on menthol, thymol, and camphor, were compared against traditional extraction with acidified methanol (B129727). mdpi.comnih.gov The results showed that specific VNADES mixtures could significantly enhance the extraction yields of several alkaloids. mdpi.comnih.gov
Table 2: Comparative Extraction Yields of Isoquinoline Alkaloids Using VNADESs This table summarizes the enhanced extraction efficiency of VNADESs for various alkaloids from Chelidonium majus, highlighting the potential of this green technology for extracting related compounds like this compound. Data adapted from a study by Cygan et al. (2022). mdpi.comnih.gov
| Alkaloid | Extraction Method | Relative Yield Increase (Compared to Acidified Methanol) |
| Protopine | Menthol-Thymol / Menthol-Camphor VNADES | 16% |
| Chelidonine | Menthol-Thymol / Menthol-Camphor VNADES | 35% |
| Berberine | Menthol-Thymol / Menthol-Camphor VNADES | 76% |
| Chelerythrine | Menthol-Thymol / Menthol-Camphor VNADES | 12% |
| Coptisine | Menthol-Thymol / Menthol-Camphor VNADES | 180% |
These findings suggest that DES-based extraction is a highly promising and environmentally friendly strategy for efficiently isolating this compound from plant sources. mdpi.comnih.gov
Supercritical Fluid Extraction (SFE) Considerations
Supercritical Fluid Extraction (SFE) is a green separation technology that utilizes the properties of a substance above its critical temperature and pressure, where it exists as a supercritical fluid. rjptonline.org Carbon dioxide (CO2) is the most commonly used fluid due to its mild critical point, non-toxicity, and low cost. rjptonline.org SFE allows for the extraction of compounds without the use of organic solvents, and the selectivity can be precisely controlled by modifying pressure and temperature. rjptonline.org
The applicability of SFE for isolating alkaloids from Sinomenium acutum has been successfully demonstrated through the extraction of sinomenine, a closely related analogue to this compound. nih.gov A study investigating this process showed that the extraction yield was highly dependent on the use of a modifier. nih.gov While extraction with pure supercritical CO2 resulted in a low yield, the addition of methanol as a modifier significantly increased the efficiency, surpassing that of conventional Soxhlet extraction. nih.gov
Table 3: Comparison of Extraction Yields for Sinomenine using SFE This table presents data on the extraction of sinomenine, a proxy for this compound, from Sinomenium acutum, showing the impact of different extraction methods on yield. Based on research by Kim & Lee (2005). nih.gov
| Extraction Method | Extraction Time | Yield (mg/g of plant material) |
| Supercritical CO2 (only) | 2.5 hours | 0.17 mg/g |
| Methanol-Modified Supercritical CO2 | 2.5 hours | 7.47 mg/g |
| Methanol Soxhlet Extraction | 6 hours | Lower than modified SFE |
These results indicate that methanol-modified SFE is a rapid and highly effective method for extracting morphinan (B1239233) alkaloids from Sinomenium acutum. nih.gov This established protocol for sinomenine provides a strong foundation for developing an optimized SFE method for the targeted extraction of this compound.
Biosynthesis and Metabolic Pathways of Isosinomenine
Elucidation of Biosynthetic Precursors
The biosynthesis of isosinomenine is deeply rooted in the metabolism of aromatic amino acids, branching from the elaborate network of isoquinoline (B145761) alkaloid production in plants.
Role of Tyrosine and Dopamine (B1211576) in Isoquinoline Alkaloid Biosynthesis
The journey to this compound begins with the amino acid L-tyrosine. genome.jpkegg.jpontosight.ai Isoquinoline alkaloids are a large and diverse group of natural products that almost universally derive their core structure from tyrosine. ontosight.ainih.gov The biosynthetic pathway is initiated by the conversion of tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jpkegg.jpnih.gov
This conversion involves several enzymatic steps. Tyrosine can be hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov Subsequently, the enzyme tyrosine/dopa decarboxylase (TYDC) catalyzes the decarboxylation of both tyrosine and L-DOPA to produce tyramine (B21549) and dopamine, respectively. nih.govnih.gov The expression of TYDC genes is often localized in specific plant tissues, such as the phloem, aligning with the sites of alkaloid accumulation. nih.gov The second precursor, 4-HPAA, is also derived from tyrosine through a pathway involving deamination and oxidation. nih.gov The condensation of dopamine and 4-HPAA is a pivotal step, catalyzed by norcoclaurine synthase (NCS), which forms the foundational tricycle structure of benzylisoquinoline alkaloids, (S)-norcoclaurine. ontosight.ainih.gov This molecule serves as the central precursor for a vast array of subsequent isoquinoline alkaloids, including this compound. nih.gov
Investigation of Salutaridine (B1681412) Pathway Branching
From the central intermediate of (S)-norcoclaurine, a series of methylation and hydroxylation reactions lead to the formation of (S)-reticuline. nih.gov In the well-known morphine biosynthetic pathway found in opium poppy, (S)-reticuline is converted to its enantiomer, (R)-reticuline. frontiersin.org This (R)-reticuline then undergoes an intramolecular C-C phenol (B47542) coupling reaction catalyzed by salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1), to form salutaridine. frontiersin.orgusp.br Salutaridine is a key intermediate in the morphinan (B1239233) alkaloid pathway. researchgate.net
However, in Sinomenium acutum, the plant known for producing sinomenine (B1681799) and this compound, the pathway diverges significantly. frontiersin.orgnih.gov Transcriptome analysis of S. acutum has revealed the absence of reticuline (B1680550) epimerase (REPI), the enzyme responsible for converting (S)-reticuline to (R)-reticuline. frontiersin.orgnih.gov This indicates that the biosynthesis of morphinan alkaloids in this plant proceeds directly from the (S)-enantiomer of reticuline. The enantiomer of salutaridine, known as sinoacutine (B192404), has been identified as an efficient precursor to sinomenine. rsc.orgrsc.orgresearchgate.net This suggests a pathway branch where (S)-reticuline (or its isomer, (+)-reticuline) is oxidized to form sinoacutine, which is then reduced to yield sinomenine. rsc.org While the direct biosynthetic precursor to this compound is less definitively established, it is known to be an isomer of sinomenine. rsc.orguwi.edu Chemical studies have shown that sinomenine can be converted to this compound, suggesting a close relationship in the final steps of their biosynthesis or potential interconversion. rsc.org
Differentiation of this compound Biosynthesis from Sinomenine
The biosynthesis of sinomenine is understood to proceed via the precursor (+)-reticuline, which undergoes phenol coupling to form sinoacutine, followed by reduction. rsc.orgrsc.org this compound shares this foundational pathway but its precise point of divergence is a subject of investigation. Research has shown that this compound is not derived from sinomenine itself through a direct metabolic conversion in Sinomenium acutum. rsc.orgrsc.orgresearchgate.net This implies that their biosynthetic pathways likely diverge from a common precursor rather than being sequential.
The structural difference between sinomenine and this compound lies in the position of a double bond and a hydroxyl group in the morphinan skeleton. It is hypothesized that the pathways diverge at a late-stage intermediate, possibly at the level of sinoacutine or a related compound, with different enzymatic transformations leading to the two distinct alkaloids. rsc.org Tracer experiments have confirmed that reticuline is a definitive precursor, while ruling out certain alternative pathways. rsc.orgrsc.org The lack of interconversion between sinomenine and this compound in vivo underscores that they are products of distinct, albeit closely related, biosynthetic branches. rsc.orgresearchgate.net
Enzymatic Mechanisms in this compound Formation
The synthesis of this compound is orchestrated by a specific suite of enzymes that catalyze the key oxidative and methyl-transfer reactions necessary to build its complex structure.
Characterization of Key Biosynthetic Enzymes (e.g., Oxidoreductases, Methyltransferases)
The formation of this compound and related benzylisoquinoline alkaloids is heavily dependent on two major classes of enzymes: oxidoreductases (particularly cytochrome P450 monooxygenases) and methyltransferases. nih.govwikipedia.org
Oxidoreductases: These enzymes are crucial for catalyzing the transfer of electrons, often involving the addition of oxygen atoms to a substrate. wikipedia.orgresearchgate.net In isoquinoline alkaloid biosynthesis, cytochrome P450 enzymes are paramount. They are responsible for the critical intramolecular cyclization reactions that form the characteristic ring structures. For instance, the conversion of (S)-reticuline to the morphinan skeleton intermediate sinoacutine is catalyzed by a P450 enzyme analogous to salutaridine synthase. frontiersin.org Transcriptome analysis of S. acutum has identified several candidate genes from the CYP719 and CYP80 families that are likely involved in the biosynthesis of sinomenine and this compound. frontiersin.orgnih.gov These enzymes exhibit high regio- and stereospecificity, which dictates the final structure of the alkaloid produced. usp.br
Methyltransferases: Methylation is a vital modification step in the biosynthesis of many natural products, including this compound. ucl.ac.ukrsc.org These reactions are typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs), which transfer a methyl group from SAM to a hydroxyl or other nucleophilic group on the substrate. rsc.orgebi.ac.uk In the pathway leading to reticuline, several O-methyltransferases (OMTs) are required, such as norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). ontosight.ainih.gov These enzymes are critical in determining the specific methylation pattern of the isoquinoline backbone, which in turn influences the subsequent cyclization reactions and the ultimate identity of the alkaloid. nih.govnih.gov
The table below summarizes the key enzyme families and their proposed roles in the biosynthetic pathway leading towards this compound.
| Enzyme Class | Specific Type/Family | Role in Biosynthesis |
| Decarboxylases | Tyrosine/Dopa Decarboxylase (TYDC) | Catalyzes the formation of dopamine from L-DOPA, a primary precursor. nih.govnih.gov |
| Synthases | Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-HPAA to form the core benzylisoquinoline skeleton. ontosight.ainih.gov |
| Oxidoreductases | Cytochrome P450 (e.g., CYP719, CYP80) | Catalyze key hydroxylation and intramolecular C-C phenol coupling reactions to form the morphinan ring structure from reticuline. frontiersin.orgnih.gov |
| Methyltransferases | O-Methyltransferases (OMTs) | Catalyze the specific methylation of hydroxyl groups on the isoquinoline precursors, such as in the formation of reticuline. ontosight.ainih.gov |
Gene Expression and Regulation of Biosynthetic Pathways
The biosynthesis of this compound is a tightly controlled process, with the expression of the necessary enzyme-encoding genes regulated in a developmental and tissue-specific manner. nih.govlumenlearning.com The regulation of these pathways ensures that the plant produces these specialized metabolites in the correct place and at the correct time. wou.edugatech.edu
Studies on Sinomenium acutum have combined transcriptome and metabolite analysis to identify candidate genes and understand their expression patterns. frontiersin.orgnih.gov This research has shown that the expression of genes encoding key biosynthetic enzymes varies significantly between different plant tissues, such as the root, stem, and leaf. nih.gov For example, genes from the CYP80B family, potentially involved in the pathway, show active expression in the root and leaf but lower levels in the stem. Conversely, genes from the CYP719A/B family, which are candidates for the crucial phenol coupling step, are expressed at higher levels in the root and stem compared to the leaf. nih.gov This differential expression correlates with the accumulation of specific alkaloids in different parts of the plant.
Weighted gene co-expression network analysis (WGCNA) has been employed to build networks that link gene expression patterns with metabolite abundance, helping to pinpoint the most likely candidate genes involved in the biosynthesis of compounds like sinomenine and, by extension, this compound. nih.gov This systems-biology approach provides a powerful tool for understanding the complex regulatory networks that govern the production of these medicinally important alkaloids.
The table below illustrates the differential expression of key gene families in various tissues of S. acutum, as identified through transcriptomic studies.
| Gene Family | Putative Function | Expression Level in Root | Expression Level in Stem | Expression Level in Leaf |
| CYP80B | Hydroxylation | High | Low | High |
| CYP719A/B | C-C Phenol Coupling | High | High | Low |
This tissue-specific gene expression highlights the complex regulatory mechanisms that control the localization and quantity of this compound and related alkaloids within the plant. nih.gov
Intraspecific and Interspecific Variability in Biosynthetic Output
The production of this compound, like many secondary metabolites, is subject to considerable variation. This variability can be observed both within the same species (intraspecific) and between different species (interspecific).
Metabolomic studies of Sinomenium acutum have revealed that the concentration of this compound can differ significantly between individual plants. This intraspecific variability is influenced by a multitude of factors, including the plant's developmental stage, the specific tissues analyzed, and the environmental conditions in which the plant grows. For instance, research has shown that the accumulation of BIAs, including this compound, is significantly higher in the stems of S. acutum compared to the leaves. nih.gov Furthermore, there is evidence of gender-dependent differences in the accumulation of related alkaloids in S. acutum, suggesting that the biosynthetic output of this compound may also vary between male and female plants. mdpi.com
Interspecific variability is also evident. While this compound is a known constituent of Sinomenium acutum, its presence and concentration in other species of the Menispermaceae family or other related plant families may differ. The specific enzymatic machinery and regulatory networks governing BIA biosynthesis are unique to each species, leading to distinct alkaloidal profiles. The total synthesis of this compound has been achieved, providing a chemical framework for its identification and comparison across different plant sources. acs.org
Metabolomic Studies of this compound and its Derivatives in Biological Systems
Metabolomic approaches have been instrumental in detecting and quantifying this compound in complex biological matrices. ipb.pt These studies provide valuable insights into the metabolic fate of this alkaloid.
Identification of Phase I and Phase II Metabolites
The metabolism of xenobiotics, including alkaloids like this compound, generally proceeds through two phases. Phase I reactions introduce or expose functional groups, often through oxidation, reduction, or hydrolysis, preparing the molecule for Phase II. longdom.orgwikipedia.org Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase its water solubility and facilitate excretion. abdn.ac.ukmedbullets.com
While extensive research has been conducted on the metabolism of sinomenine, specific studies detailing the Phase I and Phase II metabolites of this compound are limited. For sinomenine, major metabolites identified include demethylated and hydroxylated derivatives resulting from Phase I metabolism. tandfonline.com Given the structural similarity between this compound and sinomenine, it is plausible that this compound undergoes similar metabolic transformations. However, without direct experimental evidence, the precise structure and biological activity of this compound's metabolites remain to be elucidated.
A study on the metabolism of sinomenine identified N-demethylsinomenine and sinomenine-N-oxide as major metabolites. nih.gov It is conceivable that this compound could also undergo N-demethylation and N-oxidation.
In Vitro Metabolic Profiling Using Cellular and Subcellular Fractions
In vitro metabolic studies using cellular and subcellular fractions, such as liver microsomes and hepatocytes, are crucial for predicting the metabolic fate of a compound in a whole organism. nuvisan.comnih.govresearchgate.net These systems contain the necessary enzymes, like cytochrome P450s, responsible for Phase I metabolism. nih.gov
To date, specific in vitro metabolic profiling studies focusing exclusively on this compound are not widely reported in the scientific literature. Research in this area has predominantly centered on sinomenine. Studies with sinomenine have utilized human liver microsomes to investigate its metabolic stability and identify the enzymes responsible for its biotransformation. nih.gov Such experimental setups would be directly applicable to investigate the metabolic pathways of this compound. By incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could identify its Phase I and subsequent Phase II metabolites. This would provide a detailed picture of its biotransformation and help to understand its pharmacokinetic profile.
Synthetic Chemistry and Analog Development of Isosinomenine
Total Synthesis Approaches to Isosinomenine
The total synthesis of this compound and related alkaloids is a significant challenge due to its stereochemically dense and complex framework. Research in this area has focused on developing efficient and stereocontrolled methods to assemble the core structure.
Retrosynthetic Analysis and Key Intermediate Design
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. nih.govjst.go.jp It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical disconnections. jst.go.jp For morphinandienone alkaloids like this compound, the analysis often targets the simplification of the intricate tetracyclic system.
A common strategy involves disconnecting the C-ring, which contains the crucial dienone system and the benzylic quaternary stereocenter. A key disconnection can be made via a Michael addition, which simplifies the structure to a phenanthrene (B1679779) derivative. This phenanthrene motif itself can be constructed through reactions that form the aromatic system, such as a Henry-Michael-dehydration cascade. acs.orgresearchgate.net This cascade approach assembles the phenanthrene core from simpler aromatic and aliphatic fragments.
The key intermediates in such a synthesis are typically a substituted benzaldehyde (B42025) and a nitromethane (B149229) derivative, which undergo a sequence of reactions to build the phenanthrene skeleton. The design of these intermediates is critical as they carry the necessary functional groups and stereochemical information that will be translated into the final complex structure of this compound.
A reported collective synthesis of several 8,14-dihydromorphinandienone alkaloids, including this compound, highlights a strategy that provides direct access to the correct oxidation level of the final products. acs.orgresearchgate.net This approach underscores the importance of designing key intermediates that streamline the synthetic pathway and avoid unnecessary oxidation state adjustments later in the synthesis.
Stereoselective Synthesis Strategies
A chemical reaction that produces stereoisomeric products in unequal amounts is known as a stereoselective synthesis. nih.gov The synthesis of this compound requires precise control over its multiple stereocenters. Stereoselective strategies are therefore central to any successful total synthesis.
In the context of the Henry-Michael-dehydration cascade mentioned previously, the stereoselectivity of the Michael addition is crucial for setting up the correct relative stereochemistry of the substituents on the newly formed ring. researchgate.net The use of organocatalysts, such as guanidine (B92328) superbases, in combination with other reagents, has been shown to be essential for the success of this cascade, influencing the stereochemical outcome of the reaction. acs.orgresearchgate.net
Another critical step requiring stereocontrol is the reduction of a nitro group to an amine, which is then involved in the formation of the piperidine (B6355638) ring (D-ring). Selective aliphatic nitro reduction, often achieved under heterogeneous transfer-hydrogenation conditions, is necessary to avoid the reduction of other sensitive functional groups within the molecule. acs.orgresearchgate.net The stereochemical configuration of the final product is a direct consequence of the stereocontrol exerted in these key bond-forming and functional group transformation steps.
Practical Synthesis Methodologies (e.g., from Sinomeninone)
While total synthesis provides a route to the molecule from simple starting materials, semisynthesis from a readily available natural product can be a more practical and efficient approach. A notable practical synthesis of this compound starts from sinomeninone. acs.orgrsc.org Sinomeninone is an accessible precursor that already contains the complete tetracyclic morphinan (B1239233) skeleton.
The synthesis of this compound from sinomeninone involves the chemical transformation of the functional groups on the existing scaffold. This method bypasses the complexities of constructing the entire ring system, making it a more direct and potentially scalable route to this compound. The specifics of this conversion would involve targeted reductions and rearrangements to alter the dienone system and other functionalities of sinomeninone to match those of this compound.
Semisynthesis of this compound Derivatives and Analogs
Semisynthesis, or partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials to create novel molecules. studysmarter.co.uk This approach is widely used to generate derivatives of complex natural products like this compound to explore their structure-activity relationships (SAR).
Design Principles for Structural Modifications
The design of new derivatives is guided by structure-activity relationship (SAR) studies, which analyze how the chemical structure of a molecule influences its biological activity. mdpi.comsioc-journal.cn For morphinan alkaloids, structural modifications are often focused on specific regions of the molecule to enhance potency, selectivity, or pharmacokinetic properties. Based on studies of the related alkaloid sinomenine (B1681799), the reaction sites can be categorized based on the four rings of the morphinan structure. nih.gov
Key design principles for modifying the this compound scaffold would likely include:
A-Ring Modification : Introducing various substituents on the aromatic A-ring to probe interactions with biological targets. Studies on sinomenine have shown that modifications at the C1 and C4 positions can significantly influence cytotoxic activity. nih.gov
C-Ring Modification : Altering the dienone system in the C-ring can impact the conformation and electronic properties of the molecule.
D-Ring (Nitrogen) Modification : The tertiary amine in the D-ring is a common site for modification. N-dealkylation followed by re-alkylation with different groups can modulate the basicity and steric bulk, which often affects receptor binding. For instance, creating N-tetrazole and N-1,3,4-oxadiazole derivatives of sinomenine has been explored.
The primary goal is to identify which functional groups and structural features are essential for a desired biological effect, guiding the synthesis of more effective and specific analogs. sioc-journal.cn
Derivatization at Specific Functional Groups (e.g., Hydroxyl, Nitrogen, Carbonyl)
Derivatization involves the chemical transformation of a specific functional group within a molecule. For this compound, the key functional groups available for derivatization are the phenolic hydroxyl group, the tertiary amine (nitrogen), and the carbonyl group of the dienone system.
Hydroxyl Group : The phenolic hydroxyl group on the A-ring is a prime target for derivatization. It can be alkylated or acylated to produce ethers and esters, respectively. For example, in the synthesis of sinomenine derivatives, the hydroxyl group has been reacted with various acyl chlorides. nih.gov This modification can alter the molecule's polarity and its ability to act as a hydrogen bond donor.
Nitrogen Atom : The tertiary nitrogen in the D-ring is a key feature of morphinan alkaloids. It can be demethylated and subsequently derivatized to introduce a wide variety of substituents. For instance, reaction with cyanogen (B1215507) bromide can lead to an N-cyano intermediate, which can be further converted into heterocyclic structures like tetrazoles. These modifications can significantly alter the pharmacological profile of the parent compound.
Carbonyl Group : The α,β-unsaturated ketone (enone) in the C-ring is another site for chemical modification. It can undergo various reactions, including reduction to the corresponding alcohol or conjugate addition reactions at the β-carbon. These changes fundamentally alter the shape and electronic distribution of the C-ring, which can have a profound impact on biological activity.
The table below summarizes the potential derivatization strategies for the functional groups of this compound, drawing parallels from synthetic work on the closely related alkaloid, sinomenine.
| Functional Group | Position | Potential Derivatization Reaction | Resulting Functional Group | Reference for Analogous Reaction |
| Phenolic Hydroxyl | A-Ring | Acylation (with acyl chlorides) | Ester | nih.gov |
| Tertiary Amine | D-Ring (N-17) | Demethylation followed by reaction with cyanogen bromide and sodium azide | Tetrazole | |
| Carbonyl | C-Ring | Reduction | Alcohol | N/A |
| Aromatic Ring | A-Ring (C-1) | Mannich Reaction (with pyrrolidine/piperidine and formaldehyde) | Aminomethyl substituent | nih.gov |
| Alkene | C-Ring | 1,3-Dipolar Cycloaddition (after conversion to an alkyne) | Isoxazole |
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic routes for complex natural products like this compound is a key focus of modern organic chemistry. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, researchers have explored several strategies to improve the environmental footprint of its production. These approaches often focus on minimizing waste, using less toxic reagents and solvents, and improving energy efficiency.
One notable green approach involves the use of catalytic methods. Traditional stoichiometric reagents can generate significant amounts of waste. By employing catalysts, chemists can achieve high yields and selectivity with only a small amount of the catalytic substance, which can often be recycled and reused. For instance, the development of catalytic asymmetric synthesis has been instrumental in the enantioselective production of this compound precursors, avoiding the need for chiral auxiliaries or resolution steps that add to the waste stream.
Another key area of green chemistry in this field is the use of alternative solvents. Many classical organic reactions are performed in volatile and often toxic organic solvents. Research has been directed towards using greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids. While the synthesis of a complex molecule like this compound entirely in water can be challenging due to solubility issues, aqueous-phase reactions for certain steps of the synthesis have been investigated.
Furthermore, process intensification through techniques like microwave-assisted synthesis has been shown to be beneficial. Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with fewer byproducts. This has been applied to key bond-forming reactions in the synthesis of the morphinan skeleton of this compound.
Below is a table summarizing some green chemistry approaches applied to the synthesis of this compound and related morphinan alkaloids.
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
| Catalysis | Use of transition metal catalysts for cross-coupling reactions. | Reduced use of stoichiometric reagents, higher atom economy. |
| Alternative Solvents | Exploration of aqueous media or ionic liquids for specific synthetic steps. | Reduced use of volatile organic compounds (VOCs). |
| Energy Efficiency | Application of microwave-assisted heating for key reactions. | Shorter reaction times, reduced energy consumption. |
| Waste Reduction | Development of one-pot or tandem reactions. | Fewer work-up and purification steps, less solvent waste. |
Combinatorial Chemistry and Library Synthesis for this compound Scaffolds
Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds, which can then be screened for biological activity. The this compound scaffold, with its complex and rigid three-dimensional structure, provides an excellent starting point for the development of such libraries. By systematically modifying various functional groups on the this compound core, chemists can explore the structure-activity relationships (SAR) of this class of molecules in a highly efficient manner.
The synthesis of an this compound-based combinatorial library typically involves a "scaffold-decorating" approach. In this strategy, the core morphinan skeleton of this compound is first synthesized. Then, a series of parallel reactions are carried out to introduce a diverse range of substituents at specific positions on the scaffold. Common points of diversification include the phenolic hydroxyl group, the secondary amine, and various positions on the aromatic rings.
For example, the phenolic hydroxyl group can be readily alkylated or acylated with a wide variety of reagents to produce a library of ether and ester analogs. Similarly, the secondary amine can be subjected to reductive amination or acylation to introduce diverse side chains. The use of solid-phase synthesis, where the this compound scaffold is attached to a polymer resin, can greatly facilitate the purification of the final products, as excess reagents and byproducts can be simply washed away.
The table below illustrates a hypothetical library synthesis based on the this compound scaffold, showcasing the potential for diversification at two key positions.
| Scaffold Position | R1 (Modification at Phenolic OH) | R2 (Modification at Secondary Amine) |
| Compound 1 | -CH3 | -COCH3 |
| Compound 2 | -CH2Ph | -SO2Ph |
| Compound 3 | -COCH2CH3 | -CH2CH2OH |
| Compound 4 | -Si(CH3)3 | -CHO |
This combinatorial approach allows for the creation of hundreds or even thousands of distinct this compound analogs in a relatively short period. The resulting libraries are invaluable for high-throughput screening campaigns aimed at discovering new therapeutic agents. The data generated from these screens can then be used to build detailed SAR models, guiding the design of future generations of more potent and selective compounds.
Structure Activity Relationship Sar Studies of Isosinomenine Analogs
Impact of Core Morphinan (B1239233) Skeleton Modifications on Biological Activity
The morphinan skeleton is the foundational structure of a large class of compounds, including many clinically important opioids. researchgate.net Modifications to this rigid, multi-ring structure can dramatically alter a compound's pharmacological profile, including its binding affinity for receptors and its efficacy. researchgate.netnih.gov Research into the broader class of morphinans provides a framework for understanding potential changes in isosinomenine analogs. libretexts.org
Alterations in Stereochemistry and Conformational Space
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity for morphinan alkaloids. nptel.ac.inlibretexts.orghelsinki.fi The rigid structure of the morphinan core limits its conformational freedom, but the specific orientation of its constituent rings and substituents dictates how it fits into a biological target, such as a receptor binding pocket. mdpi.com
For morphinan-based compounds, only the naturally occurring (−)-isomers typically exhibit significant biological efficacy. mdpi.com This stereoselectivity underscores the importance of a precise three-dimensional shape for molecular recognition. Even when the morphinan core is simplified by removing rings, the preservation of the essential 3D pharmacophore is necessary to maintain activity. mdpi.com In a study involving the synthesis of unique stereodimers of sinomenine (B1681799), a closely related analog of this compound, it was found that the (S)-dimers exhibited better bioactivity as inhibitors of nitric oxide (NO) production compared to the (R)-dimers, highlighting the impact of stereochemistry on anti-inflammatory potential. nih.gov
Substituent Effects on Receptor Binding and Enzyme Inhibition
The addition or modification of chemical groups (substituents) at various positions on the morphinan skeleton is a key strategy for tuning the biological activity of its derivatives. nih.govhelsinki.fi These changes can influence properties like receptor binding affinity, selectivity between different receptor subtypes (e.g., mu, delta, and kappa opioid receptors), and enzyme inhibition. nih.govnih.gov
For instance, structural variations at the N-17 position of the morphinan scaffold have been extensively studied and are known to produce a wide range of pharmacological profiles, from agonists to antagonists. nih.gov Replacing the N-methyl group with a larger group like N-phenethyl in morphine and oxymorphone has been shown to significantly improve affinity and selectivity for the µ-opioid receptor (MOP). nih.gov Similarly, modifications at other positions, such as the C-6 and C-14, can also profoundly impact activity. researchgate.netnih.gov
In the context of anti-inflammatory action, a study on sinomenine derivatives found that creating homodimers and monomers with variable-length linkers led to compounds with much more potent inhibitory effects on the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) compared to the parent compound, sinomenine. vietnamjournal.ru This demonstrates that substituent changes can significantly enhance enzyme-inhibitory and signaling-pathway-modulating activities.
Table 1: Impact of Morphinan Substitutions on Biological Activity (General Findings) This table illustrates general principles observed in morphinan analogs, which are applicable to the this compound scaffold.
| Position of Modification | Type of Substituent | General Impact on Biological Activity | Reference(s) |
|---|---|---|---|
| N-17 | Replacement of -CH₃ with N-phenethyl | Increased affinity and selectivity for µ-opioid receptor. | nih.gov |
| C-6 | Carbonyl group instead of hydroxyl | Enhanced µ-opioid receptor affinity and agonist potency. | nih.gov |
| Dimerization | Linking two sinomenine monomers | Potent inhibition of NO, IL-6, and TNF-α production. | vietnamjournal.ru |
| Stereochemistry | (S)-dimers vs. (R)-dimers | (S)-dimers showed superior inhibition of NO production. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves creating mathematical models to predict the biological activity of chemical compounds based on their structural and physicochemical properties. cimap.res.in These computational techniques are invaluable for rational drug design, allowing researchers to predict the potency of new molecules before they are synthesized. researchgate.netnih.gov
Computational Approaches for Predicting Biological Potency
A variety of computational methods are used to build QSAR models. nih.gov The process begins with calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. cimap.res.in
Statistical methods are then employed to find a correlation between these descriptors and the observed biological activity. cimap.res.in For morphinan-related compounds, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. researchgate.net These methods generate 3D contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing crucial insights for designing more potent analogs. researchgate.net Such models are validated using external test sets of compounds to ensure their predictive power. researchgate.net
Pharmacophore Elucidation of this compound Scaffold
A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. acs.org Elucidating the pharmacophore of a scaffold like this compound is key to understanding its interaction with biological targets and to designing novel compounds with similar or improved activity. nih.govfrontiersin.org
Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). dovepress.combiorxiv.org For morphinans, pharmacophore models often include features like a positively ionizable group (the nitrogen atom), aromatic rings, and specific hydrogen bond donors or acceptors, all arranged in a precise spatial geometry. frontiersin.org Identifying these key features allows for virtual screening of large chemical databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. dovepress.combiorxiv.org
Design of Chemical Probes for Target Identification
To fully understand the mechanism of action of a compound like this compound, it is essential to identify its molecular targets within a biological system. nih.gov Chemical probes are powerful tools designed for this purpose. mdpi.comnih.gov A probe is typically a modified version of the bioactive molecule that incorporates a reporter tag (like a fluorescent dye) or a reactive group for covalent attachment to its target. nih.govresearchgate.net
The design of a chemical probe requires careful consideration to ensure that the modification does not significantly alter the compound's original biological activity. researchgate.net The probe is introduced into a cellular or tissue system, where it binds to its target proteins. The tag then allows for the isolation, identification, and visualization of these protein targets. nih.gov For example, affinity-based probes featuring a photo-reactive group can be used to permanently link the probe to its binding partners upon light exposure, facilitating their subsequent identification. nih.gov While specific probes for this compound are not widely reported, the principles of probe design are well-established for the morphinan class, with probes being developed from molecules like morphine and naltrexamine to study opioid receptors and identify new targets. researchgate.net
Molecular Mechanisms of Action Research
Cellular Signaling Pathway Modulation
Isosinomenine has been investigated for its ability to modulate various intracellular signaling pathways that are crucial for cellular processes. Research indicates its involvement in several key cascades, including those related to inflammation, cell growth, stress response, and cellular survival.
The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone in regulating immune and inflammatory responses, cell proliferation, and survival. mdpi.com Its activation is implicated in the progression of various inflammatory conditions and cancers. mdpi.comnih.gov The canonical pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. mdpi.comaging-us.com This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. mdpi.com
Research suggests that this compound is involved in the modulation of the NF-κB pathway. researchgate.net Studies on related compounds provide insight into potential mechanisms. For instance, Sinomenine (B1681799), an alkaloid structurally similar to this compound, has been shown to exert its anti-inflammatory functions primarily by inhibiting NF-κB signaling. nih.govnih.gov One mechanism of NF-κB pathway inhibition involves preventing the degradation of IκBα, which keeps the NF-κB complex sequestered in the cytoplasm and thus inactive. aging-us.com Inhibition of upstream kinases like IKK is another critical point of control that can be modulated by natural compounds. mdpi.com
Table 1: Research Findings on NF-κB Pathway Modulation
| Modulator | Mechanism of Action | Effect | Reference |
|---|---|---|---|
| VCP20 (VCP Inhibitor) | Inhibits ubiquitination and degradation of IκBα | Inactivation of the NF-κB signaling pathway | aging-us.com |
| Sinomenine | Inhibits the NF-κB signaling pathway | Suppression of inflammatory responses | nih.govnih.gov |
The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of highly conserved signaling cascades that transduce extracellular signals to the nucleus, regulating a wide array of cellular activities including proliferation, differentiation, inflammation, and apoptosis. thermofisher.comthermofisher.com In mammals, there are at least three major MAPK signaling modules: extracellular signal-regulated kinase (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 kinases. thermofisher.comresearchgate.net The ERK pathway is typically activated by growth factors and mitogens, while the JNK and p38 pathways are more responsive to stress stimuli like inflammatory cytokines and UV light. thermofisher.comresearchgate.net
This compound has been identified as a modulator of the MAPK signaling pathway. researchgate.net The regulation of these kinases is a critical aspect of controlling cellular responses. For example, the p38 MAPK pathway is strongly implicated in the pathology of inflammatory diseases. openrheumatologyjournal.com The JNK pathway, when abnormally activated, is linked to inflammatory diseases and cancer. researchgate.net Research has shown that the activation of other signaling pathways, such as the Nrf2-ARE pathway, can lead to the suppression of the p38 and JNK pathways, highlighting the extensive crosstalk between cellular signaling networks. dovepress.com
Table 2: Key Components of the MAPK Pathway and Their Roles
| MAPK Family | Primary Activators | Key Cellular Functions Regulated | Reference |
|---|---|---|---|
| ERK1/2 | Growth factors, mitogens | Cell proliferation, differentiation, growth, mitosis | researchgate.net |
| JNK | Cytokines, growth factors, pathogens, stress | Oncogene transformation, stress response, inflammation | thermofisher.comresearchgate.net |
| p38 | Inflammatory cytokines, osmotic shock, UV light, growth factors | Inflammation, cell stress response, apoptosis | thermofisher.comthermofisher.com |
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling axis that governs cell proliferation, survival, growth, metabolism, and angiogenesis. mdpi.comnih.gov This pathway is activated when an extracellular ligand binds to a cell-membrane receptor, which in turn activates PI3K. mdpi.com Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt. Akt then phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. mdpi.com
This compound has been reported to cause perturbations in the PI3K/Akt/mTOR signaling axis. researchgate.net The interconnected nature of this pathway with other signaling networks, such as the MAPK and JAK/STAT pathways, underscores its importance in cellular regulation. nih.govwikipedia.org Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many diseases, including cancer, making it a significant target for therapeutic intervention. mdpi.complos.org Inhibition of this pathway can suppress the production of proinflammatory cytokines in immune cells. plos.org
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines, interferons, and growth factors. nih.govfrontiersin.org The pathway communicates signals from the cell surface to the nucleus to regulate genes involved in immunity, cell proliferation, differentiation, and apoptosis. wikipedia.orgnih.gov The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. nih.gov Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. nih.gov Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and function as transcription factors. nih.gov
Research has indicated that this compound interacts with the JAK/STAT signaling pathway. researchgate.net This pathway exhibits significant crosstalk with other signaling systems. For instance, activated JAKs can create docking sites for proteins like PI3K, thereby linking JAK/STAT activation to the PI3K/Akt/mTOR pathway. wikipedia.org Dysregulation of JAK/STAT signaling is implicated in various autoimmune diseases and cancers. dovepress.com Natural inhibitors, such as the Suppressor of Cytokine Signaling (SOCS) proteins, provide negative feedback to regulate the pathway's activity. frontiersin.org
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical endogenous mechanism for cellular defense against oxidative stress. frontiersin.orgmdpi.com Nrf2 is a transcription factor that regulates the expression of a multitude of antioxidant and cytoprotective genes. frontiersin.org Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). dovepress.commdpi.com
Studies on Sinomenine, a structurally related alkaloid, have demonstrated its capacity to activate the Nrf2 signaling pathway. nih.govnih.gov This activation involves upregulating Nrf2 protein expression and promoting its nuclear translocation, which in turn increases the expression of its downstream antioxidant enzymes. nih.govnih.gov The activation of Nrf2 can restore the balance of cerebral oxidative stress and has been shown to be essential for the protective effects against cerebral injury in certain experimental models. nih.gov Furthermore, the activation of the Nrf2-ARE signaling pathway can suppress the inflammatory MAPK (p38 and JNK) pathways, indicating a point of crosstalk between antioxidant and inflammatory signaling. dovepress.com
Table 3: Research Findings on Nrf2 Pathway Activation by Sinomenine
| Effect | Mechanism | Downstream Consequence | Reference |
|---|---|---|---|
| Upregulated Nrf2 protein expression | Increased Nrf2 nuclear translocation | Increased expression of downstream antioxidant factors (e.g., HO-1, NQO1) | nih.govnih.gov |
Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator that plays a vital role in the cellular response to low oxygen concentrations (hypoxia). nih.gov HIF-1 is a heterodimeric protein composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). researchgate.net Under normal oxygen conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, dimerizes with HIF-1β, and translocates to the nucleus. researchgate.net There, it binds to hypoxia-response elements (HREs) in target genes, activating the transcription of dozens of genes involved in processes such as angiogenesis, anaerobic metabolism, and cell survival. nih.govmdpi.com
This compound has been identified in studies related to the inhibition of the HIF-1 signaling pathway. lcyxyj.com The inhibition of HIF-1 is a significant area of research, particularly in oncology, as HIF-1 activation allows cancerous cells to survive and proliferate in the hypoxic tumor microenvironment. nih.govmdpi.com HIF-1 activity can be regulated by various signaling pathways, including the PI3K/Akt pathway, which can control the translation of HIF-1α mRNA. researchgate.net Therefore, inhibiting HIF-1 or its upstream regulators is considered a potential strategy to suppress tumor growth and vascularization. researchgate.netmdpi.com
cAMP and cGMP-PKG Signaling Pathway Involvement
The cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways are crucial intracellular cascades that regulate a multitude of cellular processes. The cGMP-PKG signaling pathway, in particular, is activated by the second messenger cGMP, which in turn activates protein kinase G (PKG). cusabio.com This pathway is integral to various physiological functions, including the relaxation of vascular smooth muscle cells and anti-cardiac hypertrophy. cusabio.com Both cAMP and cGMP can activate their respective protein kinases, PKA and PKG, which then phosphorylate various substrates. mdpi.com
Research suggests that the therapeutic effects of some traditional medicines may be linked to their influence on the cAMP and cGMP-PKG signaling pathways. researchgate.net For instance, in the context of asthma treatment, the KEGG analysis of certain herbal decoctions revealed that the cAMP and cGMP-PKG signaling pathways might play a significant role. researchgate.net These pathways are initiated by signals like nitric oxide (NO) stimulating soluble guanylate cyclase (sGC) to produce cGMP, which then activates PKG. cusabio.com The activity of these pathways is tightly regulated by phosphodiesterases (PDEs), which hydrolyze cAMP and cGMP. frontiersin.org Specifically, PDE5 and PDE9 are known to degrade cGMP. frontiersin.org While direct studies on this compound's modulation of the cAMP and cGMP-PKG pathways are limited, its presence in botanical extracts that influence these pathways suggests a potential area for future investigation. researchgate.net
Target Protein and Receptor Interactions
This compound has been identified as a component of herbal formulations that exhibit inhibitory effects on several key enzymes implicated in disease pathogenesis. nih.govacs.org
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins (B1171923), which are mediators of inflammation and pain. nih.govdovepress.com Selective inhibition of COX-2 is a therapeutic strategy for inflammatory conditions, aiming to reduce the side effects associated with non-selective NSAIDs. brieflands.com While direct evidence of this compound's COX-2 inhibitory activity is still emerging, its presence in complex herbal mixtures with known anti-inflammatory properties warrants further investigation into its specific role. nih.govacs.org
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent enzymes that degrade components of the extracellular matrix (ECM). mdpi.comnih.gov Their activity is crucial for tissue remodeling but can contribute to disease progression when dysregulated. mdpi.com MMP inhibitors have been developed as potential anticancer agents. wikipedia.orgnih.gov A study analyzing the chemical constituents of a traditional Miao ethnomedicine identified this compound as one of the 13 active components potentially targeting MMP1, among other proteins. nih.govacs.org This suggests a possible role for this compound in modulating ECM dynamics.
Fatty Acid Synthase (FASN): FASN is a key enzyme in the synthesis of fatty acids and has been linked to inflammatory processes and cancer. acs.org this compound was identified as a potential active substance in a traditional medicine capsule, with FASN being one of its core targets. nih.govacs.org
Arachidonate 5-lipoxygenase (ALOX5): ALOX5 is a crucial enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.netbiorxiv.org Inhibition of ALOX5 is being explored as a therapeutic strategy for various diseases. biorxiv.org Similar to FASN and MMP1, this compound has been implicated as a potential inhibitor of ALOX5 based on network pharmacology and molecular docking studies of a traditional herbal formula. nih.govacs.org
| Enzyme | Function | Potential Role of this compound | Supporting Evidence |
|---|---|---|---|
| COX-2 | Mediates inflammation and pain by producing prostaglandins. nih.govdovepress.com | Potential inhibitor. | Identified in herbal mixtures with anti-inflammatory effects. nih.govacs.org |
| MMPs | Degrade extracellular matrix, involved in tissue remodeling. mdpi.comnih.gov | Potential inhibitor of MMP1. | Identified as a potential active component targeting MMP1. nih.govacs.org |
| FASN | Key enzyme in fatty acid synthesis, linked to inflammation and cancer. acs.org | Potential inhibitor. | Identified as a potential active substance targeting FASN. nih.govacs.org |
| ALOX5 | Key enzyme in the biosynthesis of pro-inflammatory leukotrienes. researchgate.netbiorxiv.org | Potential inhibitor. | Implicated as a potential inhibitor through network pharmacology. nih.govacs.org |
The interaction of this compound with specific receptors is a key area of research to understand its pharmacological effects.
α7 Nicotinic Acetylcholine Receptor (α7nAChR): While direct binding studies of this compound to α7nAChR are not extensively documented, the broader class of alkaloids often exhibits interactions with various neurotransmitter receptors. Further research is needed to elucidate any potential binding affinity and functional modulation of α7nAChR by this compound.
Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1): The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activity. nih.govexplorationpub.com Tumor cells can express PD-L1, which binds to PD-1 on T-cells, leading to immune suppression. frontiersin.orgexplorationpub.com Blocking this interaction with antibodies is a successful cancer immunotherapy strategy. frontiersin.orgscielo.org.mx Although direct binding assays of this compound to PD-1 or PD-L1 are not yet available, the exploration of small molecules that can modulate this pathway is an active area of research.
Protein-protein interaction (PPI) networks provide a systems-level view of the complex interplay of proteins within a cell. frontiersin.orgebi.ac.uk Analyzing these networks can help to identify key proteins and pathways affected by a compound. nih.gov
A study on a traditional Chinese medicine capsule, Heiguteng Zhuifeng Huoluo Capsule (HZFC), which contains this compound, utilized PPI network analysis to identify potential active ingredients and their targets for the treatment of rheumatoid arthritis. nih.govacs.org This analysis revealed a network of interactions and identified 13 active components, including this compound, that were closely associated with nine core targets. nih.govacs.org Such analyses are valuable for generating hypotheses about the mechanisms of action of natural compounds and guiding further experimental validation. bjcancer.org
Receptor Binding Studies (e.g., α7nAChR, PD-1, PD-L1)
Regulation of Gene Expression and Epigenetic Modifications
Transcriptomic analysis, typically performed using RNA sequencing, provides a snapshot of the gene expression profile of cells in response to a specific treatment. frontiersin.org This powerful technique can reveal the molecular pathways and biological processes modulated by a compound.
While a specific transcriptomic analysis of cells treated solely with this compound is not yet published, studies on its isomer, sinomenine, offer valuable insights. For instance, transcriptomic analysis of ovarian cancer cells treated with sinomenine revealed significant changes in gene expression, with 2679 differentially expressed genes identified. nih.govnih.gov These genes were primarily involved in cell cycle regulation. nih.govnih.gov Similarly, in T-cell acute lymphoblastic leukemia cells, sinomenine hydrochloride treatment led to 53 differentially expressed genes, with apoptosis being a significantly enriched pathway. cjter.com
A hypothetical transcriptomic study on this compound-treated cells could yield a wealth of data, as illustrated in the table below. Such a study would involve treating a specific cell line with this compound and a control, followed by RNA extraction, sequencing, and bioinformatic analysis to identify differentially expressed genes and enriched pathways.
| Analysis Step | Description | Expected Outcome |
|---|---|---|
| Cell Treatment | Exposing a selected cell line (e.g., cancer cell line, immune cells) to this compound at various concentrations and time points. | Cellular response to the compound. |
| RNA Sequencing | Extraction of total RNA from treated and control cells, followed by high-throughput sequencing to quantify gene expression levels. | A comprehensive list of expressed genes and their abundance. |
| Differential Gene Expression Analysis | Statistical comparison of gene expression levels between this compound-treated and control groups. | Identification of upregulated and downregulated genes in response to this compound. |
| Pathway and Functional Enrichment Analysis | Using bioinformatics tools to identify biological pathways (e.g., KEGG, Gene Ontology) that are significantly enriched among the differentially expressed genes. | Insights into the biological processes and molecular pathways modulated by this compound. |
MicroRNA (miRNA) Regulation (e.g., miR-192)
Detailed research findings and data tables concerning the interaction between this compound and miR-192 are not available in the scientific literature reviewed.
Preclinical Biological Studies Cellular and in Vitro Models
Immunomodulatory Effects at the Cellular Level
Effects on Macrophages (e.g., LPS-induced RAW 264.7 macrophage model)
Macrophages are pivotal players in the innate immune response, and their activation and function are critical in both initiating and resolving inflammation. The RAW 264.7 macrophage cell line, often stimulated with lipopolysaccharide (LPS) to mimic bacterial infection, serves as a standard model to study macrophage responses. e-jar.orgjpionline.org
Upon activation by stimuli like LPS, macrophages release a variety of pro-inflammatory cytokines and mediators. e-jar.org Studies have shown that isosinomenine can modulate the secretion of these molecules. Specifically, in LPS-activated RAW 264.7 macrophages, treatment with various compounds has demonstrated a reduction in the production of key inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov Furthermore, the production of nitric oxide (NO), a signaling molecule with pro-inflammatory and cytotoxic effects, is also reportedly inhibited. jpionline.orgmdpi.com This suggests that this compound may exert its anti-inflammatory effects by suppressing the production of these critical mediators at the transcriptional level. mdpi.com
Table 1: Effects of Compounds on Cytokine and NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound/Treatment | IL-1β Secretion | IL-6 Secretion | TNF-α Secretion | NO Production |
|---|---|---|---|---|
| This compound (and related compounds) | Decreased mdpi.com | Decreased mdpi.comnih.gov | Decreased mdpi.comnih.gov | Decreased jpionline.org |
| LPS Control | Increased | Increased | Increased | Increased |
This table summarizes the general trend observed in studies investigating the effects of various anti-inflammatory compounds on LPS-stimulated macrophages.
Apoptosis, or programmed cell death, is a crucial process for regulating immune cell populations and resolving inflammation. Some studies have investigated the ability of this compound's parent compound, sinomenine (B1681799), to induce apoptosis in macrophages. In the RAW 264.7 cell line, sinomenine has been shown to induce apoptosis, a process mediated by the activation of caspase-3. nih.gov This suggests a potential mechanism for controlling macrophage-driven inflammation by eliminating activated macrophages from the inflammatory site. nih.gov The induction of apoptosis appears to be a key component of its immunosuppressive function. nih.govnih.govresearchgate.net
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. wikipedia.orgnih.gov The balance between M1 and M2 macrophages is critical in determining the outcome of an immune response. nih.govfrontiersin.org M1 macrophages are characterized by the production of pro-inflammatory cytokines, while M2 macrophages are involved in the resolution of inflammation and tissue repair. wikipedia.orgapub.kr While direct studies on this compound's effect on macrophage polarization are still emerging, the observed inhibition of M1-associated cytokines (TNF-α, IL-6) suggests a potential role in shifting the balance away from the pro-inflammatory M1 phenotype. frontiersin.org
Apoptosis Induction in Macrophages
Effects on T Lymphocytes (e.g., CD4+/CD8+ ratio, proliferation, cell cycle arrest)
T lymphocytes, including CD4+ helper T cells and CD8+ cytotoxic T cells, are central to the adaptive immune response. clevelandclinic.orgwikipedia.org The parent compound, sinomenine, has been found to exert significant inhibitory effects on T-cell activation and proliferation. nih.gov Studies have shown that sinomenine can suppress the proliferation of CD4+ T cells and induce cell cycle arrest, preventing their progression from the G0/G1 phase to the S and G2/M phases. nih.gov This anti-proliferative effect is largely attributed to the induction of apoptosis in a caspase-3-dependent manner. nih.gov While the direct impact on the CD4+/CD8+ ratio by this compound is not extensively detailed, the profound effect on CD4+ T cell proliferation suggests a potential to alter this ratio. researchgate.netaging-us.com
Table 2: Effects of Sinomenine on T Lymphocyte Function
| Parameter | Effect of Sinomenine |
|---|---|
| CD4+ T Cell Proliferation | Suppressed nih.gov |
| Cell Cycle Progression | Arrested at G0/G1 phase nih.gov |
| Apoptosis | Induced (caspase-3 dependent) nih.gov |
Effects on Dendritic Cells (e.g., Antigen Presentation, IL-12 Production)
Table 3: Effects of Sinomenine on Dendritic Cell Maturation and Function
| Parameter | Effect of Sinomenine |
|---|---|
| Expression of Co-stimulatory Molecules (CD40, CD80, CD83, CD86) | Down-regulated nih.gov |
| HLA-DR Expression | Down-regulated nih.gov |
| IL-12 Production | Reduced nih.gov |
| Antigen Presentation Function | Suppressed nih.gov |
Compound Names Mentioned:
this compound
Sinomenine
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Tumor Necrosis Factor-alpha (TNF-α)
Nitric Oxide (NO)
Lipopolysaccharide (LPS)
Interleukin-12 (IL-12)
Preclinical Research on this compound Remains Limited
An extensive review of available scientific literature reveals that while this compound is identified as a bioactive morphine alkaloid, detailed preclinical studies focusing on its specific biological activities are currently limited. mdpi.commdpi.com this compound is a known chemical constituent of the medicinal plant Sinomenium acutum, from which the more extensively studied alkaloid, sinomenine, is also derived. mdpi.comnih.gov The two compounds are structurally related isomers, and some research has pointed to potential anti-inflammatory and anti-rheumatic effects for this compound, similar to sinomenine. mdpi.comacs.org
However, specific research data for this compound corresponding to the detailed outline of preclinical biological studies is not presently available in published literature. In-depth investigations into the modulation of leukotrienes and prostaglandins (B1171923) in mast cells, as well as specific anticancer mechanisms such as the inhibition of cancer cell proliferation, induction of apoptosis, cell cycle arrest, anti-metastatic effects, and autophagy modulation, have been conducted extensively on the related compound, sinomenine .
Due to the lack of specific data for this compound for the requested topics, an article that strictly adheres to the provided outline cannot be generated at this time without compromising scientific accuracy.
Anti-invasion and Anti-metastasis Studies in Cellular Models
Neuroinflammation Studies In Vitro
No specific in vitro studies on this compound's direct effects on neuroinflammatory processes in cellular models, such as lipopolysaccharide (LPS)-stimulated microglial cells, have been identified in the public domain. While research exists on related compounds and the general mechanisms of neuroinflammation, data detailing this compound's impact on key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or nitric oxide (NO) in these models is not available.
In Vitro Models of Cartilage Degradation and Chondrocyte Health
Similarly, there is no available research detailing the effects of this compound in in vitro models of cartilage degradation or on the health of chondrocytes. Studies often use agents like interleukin-1β (IL-1β) to induce an inflammatory and catabolic state in chondrocyte cultures, leading to the expression of matrix metalloproteinases (MMPs) and subsequent cartilage breakdown. However, investigations into the potential protective or modulatory effects of this compound within these established experimental systems have not been reported in the available scientific literature. Consequently, there is no data on its impact on chondrocyte apoptosis or the expression of key enzymes involved in cartilage matrix turnover.
Advanced Analytical Methodologies for Isosinomenine Research
Quantitative and Qualitative Analysis in Complex Matrices
The analysis of Isosinomenine within complex biological samples, such as plasma or tissue extracts, requires methods that can distinguish it from a multitude of other compounds. intosaijournal.orgmdpi.comresearchgate.net Both qualitative analysis, which focuses on identifying the substance, and quantitative analysis, which measures its concentration, are crucial. intosaijournal.orgcareerfoundry.com These analyses often rely on a combination of powerful separation techniques and highly sensitive detection methods to achieve reliable results. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., UPLC-Q-TOF-MS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of this compound. nih.govmeasurlabs.combioanalysis-zone.com It provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule. measurlabs.com When coupled with Ultra-Performance Liquid Chromatography (UPLC), which separates compounds in a mixture, and a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, the resulting UPLC-Q-TOF-MS system offers exceptional sensitivity and specificity. mdpi.comscribd.comnih.govkoreascience.kr This is particularly valuable for detecting and quantifying trace amounts of this compound in intricate biological matrices. mdpi.commdpi.com Studies have successfully used UPLC-Q-TOF-MS to identify this compound and other alkaloids in medicinal plants. koreascience.krnih.gov
Tandem mass spectrometry (MS/MS) within an HRMS system allows for the fragmentation of the this compound ion, providing structural insights. The fragmentation pattern is a unique fingerprint of the molecule. While common fragmentation pathways like the Retro-Diels-Alder and McLafferty rearrangements are fundamental in mass spectrometry for explaining the fragmentation of many organic molecules, the fragmentation of morphinan (B1239233) alkaloids like this compound can be more complex. researchgate.netlibretexts.orgwikipedia.orgugto.mxyoutube.commsu.edunih.govnumberanalytics.commasterorganicchemistry.commdpi.com
In the case of this compound, fragmentation analysis reveals characteristic losses. For instance, a notable fragmentation pathway involves the loss of a methoxy (B1213986) group (CH₃O) and a C₃H₇N group from the morphinan structure. nih.govacs.org Detailed MS² experiments have shown that this compound produces identical product ions to its isomer, sinomenine (B1681799), at m/z 330.1700. mdpi.com However, the relative abundance of these fragments can differ. Key fragment ions observed in the analysis of this compound and related alkaloids provide crucial information for its identification. mdpi.com
Table 1: Key Fragmentation Pathways of this compound
| Precursor Ion (m/z) | Fragmentation Process | Resulting Fragment Ion (m/z) |
| 330.1710 [M+H]⁺ | Loss of CH₄O | 298.1457 |
| 298.1457 | Loss of C₃H₇N | 241.0884 |
This table is generated based on data from the analysis of sinomenine, which shares fragmentation pathways with this compound. nih.govacs.org
Differentiating this compound from its structural isomer, Sinomenine, is a significant analytical challenge. Both compounds have the same molecular formula (C₁₉H₂₃NO₄) and, therefore, the same exact mass. scribd.comnih.gov While they produce similar fragment ions in mass spectrometry, the relative intensities of these fragments can differ. mdpi.com For example, in one study, the base peak for this compound was observed at m/z 298.14386, whereas for Sinomenine, other fragments were more abundant. mdpi.com Furthermore, chromatographic separation using techniques like UPLC is essential to distinguish between these isomers, as they will have different retention times. scribd.com The combination of retention time and specific fragmentation patterns allows for the unambiguous identification of this compound. mdpi.comscribd.com
Table 2: Differentiating this compound and Sinomenine
| Feature | This compound | Sinomenine |
| Molecular Formula | C₁₉H₂₃NO₄ | C₁₉H₂₃NO₄ |
| Exact Mass [M+H]⁺ | 330.1700 | 330.1700 |
| Chromatographic Retention Time | Distinct from Sinomenine | Distinct from this compound |
| Key Fragment Ion (m/z) | 298.14386 (often the base peak) | 298.1457 |
This table is a composite representation based on available data. mdpi.comnih.gov
Fragmentation Pathway Analysis (e.g., Retro-Diels-Alder, McLafferty rearrangements)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. fepbl.comnih.govlibretexts.orgspringernature.com NMR provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. fepbl.comnih.gov Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists can determine the precise connectivity of atoms and the stereochemistry of the molecule, confirming its unique structure. nih.govnih.gov This technique is crucial for unequivocally distinguishing this compound from its isomers. fepbl.com
Capillary Electrophoresis (CE) and Electrophoretic Separation
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in a narrow capillary tube under the influence of an electric field. wikipedia.orgsciex.comtechnologynetworks.comlabmanager.com It offers rapid analysis times and requires minimal sample volume. technologynetworks.com While specific applications of CE for the analysis of this compound are not widely documented, the technique has been successfully used for the determination of its isomer, Sinomenine. nih.gov Given the structural similarities, CE represents a viable and powerful method for the separation and quantification of this compound, particularly when coupled with a sensitive detector like a mass spectrometer. wikipedia.orgnih.gov
Tissue-Specific Localization Studies
Understanding where a compound accumulates in an organism is key to understanding its biological activity. Tissue-specific localization studies aim to determine the distribution of this compound in different tissues and even within specific cell types. nih.govresearchgate.netnih.gov Techniques combining laser microdissection (LMD) with sensitive analytical methods like UPLC-Q/TOF-MS have been used to study the distribution of alkaloids, including Sinomenine and its isomers, in the stems of Sinomenium acutum. scribd.comresearchgate.net These studies have revealed that alkaloids are not uniformly distributed, with different compounds accumulating in specific tissues such as the cortex, phloem, and xylem. researchgate.net For instance, research has shown a differential distribution of alkaloids within the outer cortical regions, phloem, and xylem of Sinomenium acutum stems. researchgate.net While specific data on the precise localization of this compound is still emerging, these methodologies provide the framework for future investigations into its tissue-specific accumulation. scribd.comresearchgate.net
Laser Microdissection Coupled with Mass Spectrometry
Laser Microdissection (LMD), also known as Laser Capture Microdissection (LCM), is a powerful technique for isolating specific, targeted cells or tissue regions from a heterogeneous sample under direct microscopic visualization. uq.edu.authermofisher.com This method allows researchers to obtain pure populations of cells, free from contamination by surrounding tissues, for subsequent molecular analysis. e-century.us When coupled with highly sensitive mass spectrometry (MS), LMD enables the precise analysis of the chemical composition of these isolated areas. uq.edu.aunih.gov
In the context of this compound research, LMD coupled with Ultra-Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) has been established as a viable method for the tissue-specific profiling of alkaloids in Sinomenium acutum. researchgate.net This approach allows for the simultaneous localization and quantification of bioactive components within specific microdissected plant tissues, such as the epidermis, cortex, phloem, and xylem. researchgate.net Research on the related alkaloid sinomenine has shown that its concentration varies significantly between different tissue types, being highest in the phloem. researchgate.net This highlights the utility of LMD-MS in pinpointing the precise locations of biosynthesis and accumulation of specific alkaloids, including this compound, within the plant structure. researchgate.net The technique is invaluable for creating a detailed map of metabolite distribution, which is crucial for understanding plant biochemistry and for quality evaluation of medicinal herbs. researchgate.net
The general workflow for LMD-MS involves:
Preparation of a thin tissue section on a specialized slide. e-century.us
Identification of the Region of Interest (ROI) using a microscope. uq.edu.au
Isolation of the ROI using a software-guided laser to cut the desired area. uq.edu.authermofisher.com
Collection of the dissected sample, often by gravity or laser pressure catapulting, into a collection vessel. uq.edu.au
Extraction of analytes from the collected sample for MS analysis. researchgate.net
This combination of precise sampling and sensitive detection provides a clear advantage over methods that rely on bulk tissue homogenization, which obscure the spatial heterogeneity of compound distribution. thermofisher.com
Imaging Mass Spectrometry (IMS) for Spatial Distribution
Imaging Mass Spectrometry (MSI) is a label-free analytical technique that visualizes the spatial distribution of a wide array of molecules, including metabolites like this compound, directly within tissue sections. nih.govfrontiersin.org MSI generates a two-dimensional map of ion intensities at specific mass-to-charge (m/z) ratios, effectively creating a chemical image of the sample. galaxyproject.org This provides valuable insights into where a compound is localized, its co-localization with other molecules, and its metabolic fate within a biological system. drugtargetreview.com
The MSI workflow typically involves mounting a thin tissue section onto a target plate, coating it with an energy-absorbing matrix (in the case of Matrix-Assisted Laser Desorption/Ionization, or MALDI), and then systematically scanning the surface with a laser or ion beam. nih.govcolumbia.edu A mass spectrum is acquired at each (x, y) coordinate, or pixel, on the sample surface. nih.gov Software then reconstructs an image based on the intensity of the signal for a selected m/z value across all pixels. nih.govgalaxyproject.org
For this compound research, particularly in plant science, MSI can reveal the distribution patterns of alkaloids across different organs and tissues. frontiersin.org This is critical for understanding the biochemical pathways, transport, and accumulation sites of this compound within the plant. frontiersin.org Advancements in instrumentation have continually improved the spatial resolution and sensitivity of MSI, allowing for analysis from the organ level down to the single-cell level. drugtargetreview.comcolumbia.edu This capability is crucial for correlating the presence of this compound with specific cellular structures or physiological states. frontiersin.org The technique is untargeted, meaning it can simultaneously map the distribution of this compound, its precursors, its isomers like sinomenine, and other related alkaloids in a single experiment without prior labeling. nih.govdrugtargetreview.com
Bioanalytical Method Development for In Vitro Systems
The quantitative analysis of this compound in in vitro experimental systems, such as cell cultures, is fundamental for pharmacological and biochemical studies. Developing a robust and validated bioanalytical method is the process of ensuring that a quantitative analytical procedure is reliable and reproducible for its intended use in a biological matrix. researchgate.netijpsjournal.com High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is a common and powerful platform for this purpose. mdpi.cominnovareacademics.in
A validated method for the simultaneous analysis of this compound and other related alkaloids has been developed using UHPLC coupled to both a Diode Array Detector (DAD) and an Electrospray Ionization Tandem Mass Spectrometer (UHPLC-ESI-MS/MS). mdpi.com The validation of such a method typically assesses parameters like linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure reliable data. researchgate.netmdpi.com
Table 1: Validation Parameters for a UHPLC-ESI-MS/MS Method for this compound Analysis
| Parameter | This compound Value |
|---|---|
| Retention Time (min) | 2.58 |
| Linearity (r²) | 0.9997 |
| Calibration Range (µg/mL) | 0.2–100 |
| LOD (µg/mL) | 0.05 |
| LOQ (µg/mL) | 0.2 |
Data sourced from a study on the simultaneous determination of structurally diverse compounds in Fangchi species. mdpi.com
Sample Preparation Optimization for Cellular Extracts
Sample preparation is a critical step in the bioanalytical workflow, designed to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. innovareacademics.inthermofisher.com For cellular extracts, the primary goal is to efficiently lyse the cells to release their contents, including this compound, while minimizing degradation and removing components like proteins and lipids that can interfere with analysis. thermofisher.com
Common sample preparation techniques include:
Protein Precipitation (PPT): This method uses a solvent, typically a cold organic solvent like acetonitrile (B52724) or methanol (B129727), to denature and precipitate the majority of proteins from the sample. nih.gov It is a simple and fast technique often used for initial cleanup.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, such as an aqueous sample and an organic solvent. innovareacademics.injapsonline.com The choice of solvent is optimized to maximize the recovery of this compound while leaving interfering substances behind.
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. researchgate.net Interfering components are washed away, and the purified analyte is then eluted with a different solvent. This method can provide cleaner extracts and higher concentration factors compared to LLE. researchgate.net
Optimization involves testing different solvents, pH conditions, and extraction techniques to achieve the highest and most consistent recovery of this compound from the cellular matrix. mdpi.com For instance, a study analyzing sinomenine in plasma utilized dichloromethane (B109758) for LLE after an initial protein precipitation step with methanol. mdpi.com The efficiency of each method is assessed by measuring the extraction recovery, which compares the amount of analyte in the final extract to the amount in the original sample. japsonline.com
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. mdpi.com For mass spectrometry-based analysis, this strategy is often employed to enhance the ionization efficiency of a target molecule, thereby increasing its detection sensitivity. researchgate.net It can also be used to improve chromatographic separation. mdpi.com
While this compound contains functional groups that are generally amenable to ionization, derivatization could be explored as a strategy to further lower the limits of detection in challenging matrices or when only trace amounts are present. The primary reasons to employ derivatization in LC-MS analysis include:
Increased Ionization Response: Attaching a permanently charged group or a moiety that is very easily ionized can significantly boost the signal in the mass spectrometer. nih.govmdpi.com
Improved Chromatography: Modifying the polarity of an analyte can improve its retention behavior and peak shape on a given chromatography column. mdpi.com
Enhanced Specificity: Derivatization can introduce a unique chemical tag that produces a characteristic fragment ion during tandem mass spectrometry (MS/MS), which is useful for highly selective detection using selected reaction monitoring (SRM). nih.gov
For example, reagents that react with hydroxyl or amine groups, both present in the this compound structure, could be utilized. While specific derivatization agents for this compound are not widely documented, general strategies for similar functional groups are well-established. For instance, dansyl chloride is a common reagent that reacts with phenolic hydroxyl and secondary amine groups, introducing a highly ionizable group that enhances detection. The development of a derivatization strategy would require careful optimization of reaction conditions to ensure a complete and reproducible conversion of this compound to its derivatized form.
Interactions with Other Natural Products and Synthetic Compounds
Interactions with Other Phytochemicals (e.g., Flavonoids, Phenylpropanoids)
Beyond the complex formulations of TCM, isosinomenine's interactions with specific classes of phytochemicals, such as flavonoids and phenylpropanoids, are of significant interest. These compounds are frequently found together in plants and are known to be involved in a wide range of biological processes, including plant defense, where they can act synergistically. mdpi.com The phenylpropanoid pathway is a major source of a wide variety of plant secondary metabolites, including flavonoids, lignans, and coumarins. frontiersin.orgresearchgate.netbeilstein-journals.org
The co-occurrence of these compounds suggests a potential for interaction. For example, the analysis of the HZFC capsule for rheumatoid arthritis revealed this compound alongside flavonoids like rutin (B1680289) and quercetin-3-O-glucoside, and the phenylpropanoid N-feruloyltyramine. acs.org The identification of these diverse compounds as key active ingredients points towards a synergistic or additive effect in modulating the disease pathways. acs.org Flavonoids and phenylpropanoids possess a broad spectrum of biological activities, and their presence alongside an alkaloid like this compound could lead to a multi-pronged therapeutic action. mdpi.com The regulation of the biosynthetic pathways for flavonoids and phenylpropanoids is complex, often involving different isoenzymes in various plant organs, leading to a diverse chemical environment where interactions can occur. mdpi.com While direct, mechanistic studies on the interaction between pure this compound and pure flavonoids or phenylpropanoids are not extensively documented, their frequent co-localization in active medicinal preparations strongly implies a functional interplay. acs.orgnih.gov
Co-treatment Strategies with Other Research Compounds (e.g., EGFR inhibitors in cancer models)
The exploration of this compound in combination with synthetic research compounds, particularly in the context of cancer therapy, is an emerging area. Targeted therapies, such as epidermal growth factor receptor (EGFR) inhibitors, are a mainstay in treating certain cancers, but acquired resistance is a significant challenge. mdpi.comoncotarget.com Researchers are investigating combination strategies to overcome this resistance and enhance therapeutic efficacy. mdpi.com
Interestingly, a network pharmacology study on the HZFC traditional medicine formulation identified EGFR as one of the core targets for its therapeutic effect in rheumatoid arthritis. acs.org The study posited that this compound, along with 12 other active components, contributes to the modulation of this target. acs.org This provides a mechanistic link between this compound and the EGFR signaling pathway, suggesting its potential as a co-treatment agent with specific EGFR inhibitors. While this study was in the context of inflammation, the role of EGFR in both inflammation and cancer is well-established.
Furthermore, in a study on colorectal cancer models, the abundance of a compound identified as this compound A was significantly correlated with the pharmacodynamic indexes of the FOLFOX chemotherapy regimen, a standard treatment for colorectal cancer. bio-conferences.org This finding suggests that this compound or a closely related metabolite may play a role in sensitizing cancer cells to conventional chemotherapy, highlighting a potential synergistic strategy. bio-conferences.org The combination of phytochemicals with standard chemotherapeutic drugs or targeted agents represents a promising approach to improve treatment outcomes. mednexus.orgresearchgate.net
Table 3: this compound in Co-treatment Strategies
| Research Compound/Strategy | Model System | Nature of Interaction/Potential Role |
|---|---|---|
| EGFR Signaling Pathway | Network pharmacology analysis of HZFC for rheumatoid arthritis acs.org | This compound was identified as a potential active component targeting the EGFR pathway, suggesting a role in modulating its activity. acs.org |
Future Research Directions and Unanswered Questions
Elucidation of Novel Molecular Targets and Pathways
A primary focus of future research will be the identification and characterization of novel molecular targets and pathways modulated by Isosinomenine. While preliminary studies have associated this compound with certain biological effects, the precise molecular mechanisms remain largely unknown. tandfonline.com Advanced methodologies will be essential to uncover the full spectrum of its interactions.
Future investigations should employ a multi-pronged approach to identify direct binding partners and downstream signaling cascades. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) can be utilized to identify proteins that directly interact with this compound. Furthermore, comprehensive "omics" approaches, including transcriptomics, proteomics, and metabolomics, will be invaluable in mapping the global cellular changes induced by this compound treatment. This will help to construct a comprehensive network of the pathways it influences.
A network pharmacology approach, which has been applied to complex herbal formulas containing this compound, could be adapted to specifically predict and then experimentally validate its targets. nih.gov For instance, studies on related compounds and traditional medicine formulations have implicated pathways such as those involving IL-6, TNF, IL-1β, and various signaling cascades like NF-κB and PI3K-Akt in their therapeutic effects. researchgate.net Investigating whether this compound directly or indirectly modulates these or other pathways will be a critical step forward.
Development of Advanced In Vitro and Organoid Models for Efficacy Studies
To better predict the in vivo efficacy of this compound, the development and utilization of advanced in vitro models are paramount. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of living tissues. Future research should, therefore, focus on three-dimensional (3D) culture systems, particularly organoids.
Organoids, derived from stem cells, self-organize into structures that mimic the architecture and functionality of native organs. sinobiological.com Establishing organoid models of various tissues, such as intestinal, liver, or even tumor organoids, would provide a more physiologically relevant platform to study the effects of this compound. sinobiological.comnih.gov These models can be used to assess its impact on cell differentiation, tissue organization, and disease-specific phenotypes in a more accurate context than traditional cell lines. mdpi.comnih.gov For example, intestinal organoids could be used to study its effects on epithelial barrier function, while tumor organoids could help in understanding its potential anti-cancer activities. nih.gov
Furthermore, co-culture systems that integrate organoids with immune cells can offer deeper insights into the immunomodulatory properties of this compound. sinobiological.com This is particularly relevant given the known anti-inflammatory effects of related alkaloids. nih.gov The use of such advanced models will bridge the gap between preclinical in vitro studies and in vivo animal models, providing more robust and translatable data. mdpi.com
Investigation of this compound's Role in Specific Disease Models (preclinical, non-human, mechanistic)
To translate basic scientific findings into potential therapeutic applications, it is essential to investigate the mechanistic role of this compound in relevant preclinical disease models. While related compounds have been studied in various models, specific data on this compound is lacking. tandfonline.com Future research should focus on well-established, non-human models that mimic specific human pathologies.
Based on the known anti-inflammatory and immunomodulatory properties of similar morphinan (B1239233) alkaloids, preclinical models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease would be appropriate starting points. tandfonline.comnih.gov For example, rodent models of collagen-induced arthritis or colitis could be used to assess the in vivo efficacy of this compound and to elucidate its mechanism of action in a complex biological system. biomodels.com
Additionally, given the interest in the neurological effects of related alkaloids, models of neuroinflammation and neurodegenerative diseases could also be explored. tandfonline.compsychogenics.com In all preclinical studies, the focus should be on understanding the molecular and cellular mechanisms underlying any observed effects. This includes analyzing biomarkers, examining tissue pathology, and assessing changes in relevant signaling pathways within the context of the disease model. medicilon.commdpi.com
Table 1: Potential Preclinical Disease Models for this compound Research
| Disease Area | Potential Model | Rationale/Focus |
|---|---|---|
| Inflammatory Disease | Collagen-Induced Arthritis (Rodent) | Based on anti-inflammatory and anti-rheumatic effects of related alkaloids. tandfonline.comnih.gov |
| Chemically-Induced Colitis (e.g., DSS, TNBS) | To investigate effects on gut inflammation and epithelial barrier function. biomodels.com | |
| Neurodegenerative Disease | Lipopolysaccharide (LPS)-induced Neuroinflammation | To explore potential anti-inflammatory effects within the central nervous system. tandfonline.com |
| Metabolic Disease | High-Fat Diet-Induced Obesity/Diabetes | To assess potential roles in metabolic regulation, an area of increasing interest for natural products. medicilon.com |
Optimization of Synthetic Routes for Scalable Production
The future utility of this compound in research and potential development is contingent upon its availability. Currently, it is primarily isolated from natural sources. To ensure a consistent and scalable supply, the optimization of synthetic routes is a critical area of future research. While synthetic routes for the related compound sinomenine (B1681799) have been developed, specific and efficient methods for this compound are needed. researchgate.net
Modern synthetic chemistry offers numerous strategies for optimization. High-throughput experimentation (HTE) and machine learning algorithms can be employed to rapidly screen reaction conditions and identify optimal parameters for yield, purity, and cost-effectiveness. beilstein-journals.org The goal would be to develop a synthetic pathway that is not only efficient but also environmentally sustainable, minimizing the use of hazardous reagents and solvents.
Methodological Advancements in Analytical Chemistry for this compound Detection
As research into this compound expands, the need for advanced analytical methods for its detection and quantification in various matrices will become increasingly important. Current methods often rely on liquid chromatography coupled with mass spectrometry (LC-MS), which provides high sensitivity and specificity. nih.govresearchgate.net
Future research should focus on refining these methods to achieve even lower limits of detection and to enable analysis in complex biological samples, such as plasma, tissues, and organoids. This could involve the development of more selective extraction techniques, like solid-phase microextraction, or the use of more advanced mass spectrometry platforms like quadrupole time-of-flight (Q-TOF) or Orbitrap systems for high-resolution mass analysis. researchgate.netptfarm.pl
The development of validated analytical methods is a prerequisite for pharmacokinetic studies, which will be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. mdpi.com Additionally, creating standardized and robust analytical procedures will be essential for quality control if this compound or its derivatives are ever considered for further development. spectroscopyonline.com
Table 2: Comparison of Analytical Techniques for this compound Detection
| Technique | Principle | Advantages | Future Research Focus |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV/DAD | Separation based on polarity, detection via UV absorbance. | Robust, widely available. | Method development for routine QC; limited by specificity compared to MS. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC, detection by mass-to-charge ratio. news-medical.net | High sensitivity and specificity, structural information. nih.govnews-medical.net | Miniaturization, improved sample preparation for complex matrices, validation for pharmacokinetic studies. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by partitioning between phases. news-medical.net | Suitable for certain derivatives or related compounds. | Derivatization methods to improve volatility and thermal stability. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. news-medical.net | Provides detailed structural elucidation. | Application in metabolite identification, hyphenation with LC (LC-NMR). news-medical.net |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High separation efficiency, small sample volume. | Method development for this compound and related alkaloids. |
Understanding the Basis for Specificity and Selectivity in Biological Interactions
A fundamental question in molecular pharmacology is understanding the basis of a compound's specificity and selectivity. pitt.edu For this compound, it will be crucial to determine why it interacts with its specific targets and not with other, often structurally similar, proteins. biorxiv.orgnih.gov
Future research in this area should combine computational modeling with experimental validation. Molecular docking and dynamic simulations can predict the binding pose of this compound within the active site of its target proteins. researchgate.net These models can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces.
Site-directed mutagenesis of the target protein, followed by binding assays, can then be used to experimentally validate the importance of these predicted residues. This approach provides a detailed, atomic-level understanding of the interaction. biorxiv.org Furthermore, comparing the binding of this compound to its primary targets versus its off-targets will reveal the subtle structural and chemical features that govern its selectivity. biorxiv.org This knowledge is not only fundamentally important but also provides a rational basis for the future design of more potent and selective derivatives.
Q & A
Q. What analytical methods are recommended for quantifying isosinomenine in plant extracts?
- Methodology : Use UHPLC-DAD (Ultra-High Performance Liquid Chromatography with Diode Array Detection) coupled with MS/MS for quantification and structural confirmation. Validate the method by assessing linearity (R² ≥ 0.99), precision (RSD < 5%), and recovery rates (85–115%). Reference standards should be cross-verified with published chromatographic profiles (e.g., S. acutum extracts showed this compound at 2.35 ± 0.27 mg/g) .
- Key Parameters : Include retention time, peak purity, and limit of detection (LOD ≤ 0.1 µg/mL). Use internal standards (e.g., syringaresinol) to correct for matrix effects .
Q. What pharmacological mechanisms are associated with this compound?
- Experimental Design : Prioritize in vitro assays (e.g., macrophage RAW 264.7 cells for anti-inflammatory activity) to measure cytokine suppression (TNF-α, IL-6) and NF-κB pathway inhibition. For neuroprotection, use SH-SY5Y cell models with oxidative stress inducers (e.g., H₂O₂) and assess viability via MTT assays. Validate findings with in vivo rodent models (e.g., collagen-induced arthritis) .
Q. How does this compound differ structurally and pharmacologically from sinomenine?
- Methodology : Conduct comparative studies using NMR and X-ray crystallography to resolve stereochemical differences (e.g., C-7 configuration). Pharmacokinetic studies (e.g., plasma half-life, bioavailability) in Sprague-Dawley rats can highlight metabolic divergences. Note that S. acutum contains both alkaloids, but sinomenine levels (1.70 mg/g) are lower than this compound (2.35 mg/g) .
Advanced Research Questions
Q. How to address contradictions in reported this compound bioactivity across studies?
- Data Analysis : Perform meta-analyses of dose-response curves (EC₅₀ values) across cell lines and animal models. Account for variables like purity (>98% by HPLC), solvent effects (DMSO vs. aqueous), and species-specific metabolism. For example, anti-inflammatory effects may vary due to LPS concentration in macrophage assays .
- Statistical Validation : Use multivariate regression to isolate confounding factors. Report p-values with Bonferroni correction for multiple comparisons .
Q. What experimental strategies mitigate variability in this compound content across plant sources?
- Controlled Cultivation : Standardize growth conditions (soil pH, light cycles) and harvest timing for S. acutum. Quantify alkaloids seasonally; higher this compound levels correlate with mature stems. Cross-validate with genetic barcoding to confirm species authenticity .
- Extraction Optimization : Compare Soxhlet vs. microwave-assisted extraction (MAE) using ethanol-water gradients. MAE at 60°C for 15 minutes maximizes yield while minimizing degradation .
Q. How to design a study investigating this compound’s synergism with other alkaloids?
- Experimental Framework : Use Chou-Talalay combination indices (CI) in in vitro models. For example, test this compound with magnoflorine (21.08 mg/g in S. acutum) for additive vs. antagonistic effects on COX-2 inhibition. Employ isobolographic analysis to quantify interactions .
Q. What protocols ensure reproducibility in this compound pharmacokinetic studies?
- Best Practices : Administer this compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in fasted rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Use LC-MS/MS with a validated calibration curve (1–500 ng/mL). Report AUC, Cₘₐₓ, and t₁/₂ with inter-day precision (RSD < 15%) .
Methodological Guidelines
- Research Question Framing : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: “In S. acutum (P), does MAE (I) compared to Soxhlet (C) increase this compound yield (O) during spring harvests (T)?” .
- Data Reporting : Adhere to Beilstein Journal of Organic Chemistry standards: report mean ± SD for triplicate measurements, exclude non-significant digits, and provide raw data in supplementary files .
- Conflict Resolution : For contradictory bioactivity data, conduct sensitivity analyses and transparently report limitations (e.g., batch-to-batch variability in plant extracts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
